molecular formula C19H19NO3S B6503251 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396768-37-8

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine

Cat. No. B6503251
CAS RN: 1396768-37-8
M. Wt: 341.4 g/mol
InChI Key: SUUYOTAOHACFEY-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine (MBTPC) is an important synthetic compound in the field of medicinal chemistry. It is a member of the benzofuran-2-carbonyl family, which is a group of compounds with a wide range of biological activities. MBTPC has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBTPC.

Scientific Research Applications

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In particular, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to have anti-inflammatory and antioxidant properties, which may be beneficial for treating inflammatory diseases. Furthermore, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is still not fully understood. However, it is believed to act by targeting several molecular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS). By targeting these pathways and enzymes, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been shown to have several biochemical and physiological effects. In particular, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to reduce inflammation, inhibit the growth of cancer cells, and reduce oxidative stress. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to have neuroprotective effects, which may be beneficial for treating neurological disorders. Furthermore, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to have anticonvulsant and antidepressant effects, which may be beneficial for treating epilepsy and depression.

Advantages and Limitations for Lab Experiments

The use of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine in laboratory experiments has several advantages and limitations. One of the main advantages is that 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is relatively easy to synthesize and is commercially available. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is highly stable and can be stored for long periods of time without degradation. One of the main limitations is that 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is not approved by the FDA for use in humans, so it should only be used in laboratory experiments.

Future Directions

There are several potential future directions for the study of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine. One of the main areas of research is to further investigate the mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine. Additionally, further research is needed to determine the optimal dosage and delivery methods for 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine. Furthermore, further research is needed to determine the potential applications of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine for treating various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the long-term safety and efficacy of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine.

Synthesis Methods

1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is synthesized through a three-step process. The first step involves the formation of the benzofuran-2-carbonyl moiety by reacting 1-benzofuran-2-carboxylic acid with an amine. The second step involves the formation of the thiophen-3-yl ring by reacting the benzofuran-2-carbonyl moiety with thiophene-3-carboxylic acid. The third and final step involves the formation of the piperidine ring by reacting the thiophen-3-yl moiety with piperidine.

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-16-4-2-3-14-11-17(23-18(14)16)19(21)20-8-5-13(6-9-20)15-7-10-24-12-15/h2-4,7,10-13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUYOTAOHACFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxybenzofuran-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

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